Taranabant, chemically named N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide, is a selective inverse agonist of the cannabinoid-1 receptor (CB1R). [, ] Initially developed by Merck & Co. Inc. for the potential treatment of obesity and nicotine dependence, [] Taranabant effectively blocks the activity of CB1R, a key component of the endocannabinoid system (ECS) involved in regulating appetite, metabolism, and energy balance. [, ]
Taranabant synthesis can be achieved through various methods. One approach involves a palladium-catalyzed amidation of an enol tosylate, leading to a stereodefined tetrasubstituted enamide. Subsequent asymmetric hydrogenation of this intermediate yields Taranabant. [] Another method utilizes a dynamic kinetic resolution via hydrogenation to produce a crucial chiral bromo alcohol intermediate, which is further processed to synthesize Taranabant with high enantioselectivity. [] These synthetic routes offer efficient and scalable pathways for producing Taranabant. []
Taranabant primarily undergoes oxidative metabolism, leading to various metabolites. [] Key metabolic pathways involve hydroxylation at the benzylic carbon adjacent to the 3-cyanophenyl ring, forming the active metabolite M1. [] Additionally, oxidation of the geminal methyl groups of Taranabant or M1 generates diastereomeric carboxylic acid metabolites. [] In rats, oxidation of the cyanophenyl ring, followed by glutathione or glucuronic acid conjugation, represents another significant metabolic pathway. [] In vitro studies with human liver microsomes identified CYP3A4 as the primary enzyme responsible for Taranabant metabolism. []
Taranabant exerts its effects by acting as an inverse agonist at CB1R. [, , , , ] Unlike antagonists that simply block endocannabinoid binding, inverse agonists bind to the receptor and suppress its constitutive activity, shifting it towards an inactive state. [, ] This action disrupts the endocannabinoid system's influence on appetite regulation, energy expenditure, and lipid metabolism, contributing to weight loss and metabolic improvements. [, , ]
Taranabant exhibits favorable pharmacokinetic properties for once-daily oral administration. [, ] It demonstrates rapid absorption, reaching peak plasma concentrations within 1-2 hours after oral dosing. [, ] Taranabant displays a biphasic elimination profile with a terminal half-life ranging from 38 to 104 hours. [, ] Co-administration with a high-fat meal significantly enhances its absorption, increasing peak concentration and overall exposure. []
While the development of Taranabant as a therapeutic drug has been halted due to adverse effects observed in clinical trials, [, , , ] it continues to hold value as a research tool. Future research directions may focus on:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6